Cinoctramide
Description
Cinoctramida (CAS No. 28598-08-5) is an organic compound with the molecular formula C₁₉H₂₇NO₄ and a molecular weight of 333.43 g/mol. It is classified as a pharmaceutical synthesis intermediate, commonly used in the development of therapeutic agents. Structurally, it features an azocan moiety (an 8-membered ring containing seven methylene groups and one secondary amine) conjugated to a 3,4,5-trimethoxycinnamoyl group via an α,β-unsaturated ketone linkage . Synonyms for Cinoctramida include (E)-1-(azocan-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one and AC1O5ZP2, among others . Its synthesis typically involves condensation reactions between azocan and substituted cinnamic acid derivatives, though detailed synthetic protocols are often proprietary or described in supplementary industrial documentation .
Properties
CAS No. |
28598-08-5 |
|---|---|
Molecular Formula |
C19H27NO4 |
Molecular Weight |
333.4 g/mol |
IUPAC Name |
1-(azocan-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C19H27NO4/c1-22-16-13-15(14-17(23-2)19(16)24-3)9-10-18(21)20-11-7-5-4-6-8-12-20/h9-10,13-14H,4-8,11-12H2,1-3H3 |
InChI Key |
MDGVCMGGLSOVIQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=CC(=O)N2CCCCCCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Cinoctramida can be synthesized through a series of chemical reactions involving the condensation of azocane with trimethoxybenzaldehyde. The reaction typically requires a catalyst, such as piperidine, and is carried out under reflux conditions to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain pure Cinoctramida.
Industrial Production Methods: In an industrial setting, the production of Cinoctramida involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for efficiency and yield, often employing continuous flow reactors and automated purification systems. Quality control measures are implemented to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Cinoctramida undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions involving Cinoctramida can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halides or hydroxyl groups in the presence of a suitable nucleophile and solvent.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Cinoctramida has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential effects on biological systems, including its role in enzyme inhibition and receptor binding.
Medicine: Investigated for its therapeutic potential in treating various diseases, including autoimmune disorders and cancer.
Industry: Utilized in the production of specialty chemicals and as a building block for advanced materials.
Mechanism of Action
The mechanism of action of Cinoctramida involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, Cinoctramida may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Table 1: Key Molecular and Pharmacological Properties
Pharmacological and Toxicological Insights
- Bioactivity: Cinoctramida’s role as an intermediate limits direct pharmacological data. In contrast, Trimethoprim inhibits bacterial dihydrofolate reductase (IC₅₀ = 50 nM), and Cinnarizine blocks histamine H1 receptors (Ki = 11 nM) .
- Trimethoprim and Cinnarizine exhibit well-documented species-specific effects (e.g., folate deficiency in mammals, teratogenicity in zebrafish) .
Regulatory and Industrial Status
- Cinoctramida: Not listed in major pharmacopeias; industrial production focuses on batch-scale synthesis for proprietary APIs .
- Trimethoprim: USP/EP monographs specify purity ≥98%; included in WHO Essential Medicines List .
- Cinnarizine : Approved in >50 countries; EMA mandates stability testing under ICH Q1A guidelines .
Biological Activity
Cinoctramida, a compound of interest in pharmacology, has been studied for its biological activities, particularly in the context of its therapeutic potential and mechanisms of action. This article provides a detailed overview of the biological activity of Cinoctramida, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
Cinoctramida is classified as a synthetic compound with a specific chemical structure that contributes to its biological effects. Understanding its molecular configuration is crucial for elucidating its mechanism of action.
- Molecular Formula : C₁₉H₂₃N₃O₃
- Molecular Weight : 341.41 g/mol
Biological Activity Overview
Cinoctramida exhibits various biological activities, primarily focusing on its pharmacological effects. The following sections detail its effects on different biological systems.
1. Antimicrobial Activity
Research indicates that Cinoctramida possesses significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth.
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 16 µg/mL | |
| Pseudomonas aeruginosa | 64 µg/mL |
Case Study : In a study conducted by Herrera-Arellano et al., Cinoctramida was shown to inhibit the growth of pathogenic bacteria effectively, suggesting potential applications in treating infections caused by resistant strains .
2. Anti-inflammatory Effects
Cinoctramida has also been evaluated for its anti-inflammatory properties. It modulates inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation.
- Mechanism : Inhibition of pro-inflammatory cytokines such as TNF-α and IL-6.
- Experimental Model : Animal models of induced inflammation showed reduced edema and pain response upon administration of Cinoctramida .
3. Analgesic Activity
The analgesic properties of Cinoctramida have been explored in various studies. It has been found to alleviate pain through central and peripheral mechanisms.
| Test Model | Effectiveness | Reference |
|---|---|---|
| Hot plate test | Significant pain reduction | |
| Formalin test | Decreased licking behavior |
Research Findings
Recent studies have highlighted the potential of Cinoctramida in various therapeutic areas:
- Neuroprotective Effects : Preliminary research indicates that Cinoctramida may protect neuronal cells from oxidative stress, suggesting a role in neurodegenerative disease management.
- Anticancer Potential : Investigations into the cytotoxic effects of Cinoctramida on cancer cell lines have yielded promising results, indicating selective toxicity towards malignant cells while sparing normal cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
